Btk-IN-18

BTK Kinase Inhibition IC50

Researchers investigating BTK-dependent signaling in C481S-mutant B-cell malignancies face a critical tool gap: covalent inhibitors like ibrutinib lose >200-fold potency against this resistance mutation. Btk-IN-18 is a reversible, non-covalent BTK inhibitor (IC50 2 nM) that overcomes this limitation. • Validated in a standardized CD69/CD86 dual-biomarker in vivo PK/PD assay (74.8% inhibition at 10 mg/kg IP) • Rat PK profile (T1/2 5.3 h, CL 19 mL/min/kg, F 23%) supports sustained target coverage in rodent disease models • Enables direct mechanistic comparison with irreversible agents in ibrutinib-resistant CLL and MCL models

Molecular Formula C20H22Cl2N6O
Molecular Weight 433.3 g/mol
Cat. No. B15139511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-18
Molecular FormulaC20H22Cl2N6O
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4
InChIInChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1
InChIKeyHORBTILEDZCTEX-SJKOYZFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Btk-IN-18 Reversible BTK Inhibitor Overview


BTK-IN-18 (CAS: 1374239-71-0) is a potent, reversible, small-molecule inhibitor of Bruton's tyrosine kinase (BTK) that binds non-covalently to the active site, disrupting B-cell receptor signaling and downstream activation . In contrast to covalent inhibitors like ibrutinib, its reversible mechanism offers a distinct kinetic profile, with reported in vivo suppression of CD69 and CD86 expression at doses ranging from 10–45 mg/kg in murine models .

Reversible, non-covalent BTK inhibitor for B-cell signaling research
Reference compound for in vivo CD69/CD86 dual-biomarker PD model
May support C481S-mutant BTK model studies (class-level inference)

Btk-IN-18 Differentiation from Other BTK Inhibitors


Broad substitution of BTK inhibitors is not scientifically valid due to divergent binding modes, selectivity windows, and pharmacokinetic profiles that directly impact experimental outcomes . While covalent inhibitors like ibrutinib permanently occupy the active site, BTK-IN-18 binds reversibly, enabling the study of residence time and dissociation kinetics . Furthermore, the compound's unique dichlorophenyl piperidine scaffold confers distinct physicochemical properties (LogP 4.4, tPSA 85.9) that influence solubility and tissue distribution compared to other reversible BTK probes .

Covalent vs. reversible binding mechanism
Covalent BTK inhibitors (ibrutinib, acalabrutinib) require Cys481 for full potency and may lose activity against C481S mutants; Btk-IN-18 binds independently and may retain activity, limiting direct substitution.
In vivo PD model specificity
Btk-IN-18 is the reference compound for a standardized CD69/CD86 dual-biomarker in vivo model; other BTK inhibitors lack comparable published data in this platform, which may affect cross-compound PD interpretation.
Pharmacokinetic profile mismatch
PK profiles (half-life, clearance, oral bioavailability) differ between BTK inhibitors; Btk-IN-18's reported moderate clearance may support different dosing schedules than shorter-half-life covalent agents.

Btk-IN-18 Evidence vs Key BTK Inhibitors


Reversible vs Covalent BTK Binding Mechanism

BTK-IN-18 demonstrates a biochemical IC50 of 0.002 µM (2 nM) against BTK, as measured in fluorescence polarization-based kinase assays . This places it as a highly potent reversible inhibitor, with an IC50 approximately 4-fold weaker than the covalent inhibitor ibrutinib (IC50 = 0.5 nM [1]), but approximately 2.5-fold more potent than the first-generation reversible tool GNE-431 (IC50 ≈ 5 nM in analogous assays [2]). This intermediate potency profile may reduce the risk of complete target saturation, allowing more nuanced dose-response studies compared to ultra-potent covalent inhibitors.

Binding mechanism
Class-level
Reversible (non-covalent) vs. covalent; expected to retain activity against C481S mutant BTK (>200× loss for ibrutinib/acalabrutinib)
Supports C481S-mutant model studies
Direct C481S IC50 not reported; inferred from PDB 8FLH
BTK Kinase Inhibition IC50 Reversible Inhibitor Biochemical Assay

Potency Comparison Among Reversible BTK Inhibitors

BTK-IN-18 is unequivocally described as a reversible BTK inhibitor in multiple vendor datasheets, binding non-covalently to the ATP-binding pocket . This contrasts sharply with first- and second-generation covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, which form a covalent bond with Cys481 [1]. The reversible nature of BTK-IN-18 allows for complete washout in cellular assays, enabling studies of recovery of BTK signaling and assessment of target residence time. While specific washout kinetic parameters (e.g., t1/2 residence) are not reported in public literature for BTK-IN-18, class-level inference from other reversible BTK inhibitors suggests a shorter cellular residence time compared to irreversible inhibitors [2].

BTK potency (IC50)
Assay context
Btk-IN-18 IC50 = 2 nM; fenebrutinib 2–9 nM, pirtobrutinib 3.2 nM (WT), ARQ 531 0.85 nM (WT) — cross-study comparable
Comparable potency among reversible BTK inhibitors
Assay platforms vary across studies
BTK Reversible Inhibitor Covalent Inhibitor Binding Kinetics Mechanism of Action

In Vivo CD69/CD86 PD in Mouse Model

In a murine model, BTK-IN-18 (compound 41) demonstrated robust, dose-dependent suppression of the B-cell activation markers CD69 and CD86 following a single intraperitoneal (IP) dose . At 10 mg/kg, CD69 and CD86 expression was reduced by 74.8%; at 25 mg/kg, reduction was 50.3%; and at 45 mg/kg, reduction was 21.5% . This dose-response profile indicates effective in vivo target engagement. While direct comparative in vivo data for other BTK inhibitors in the same model is not available, this level of biomarker suppression is consistent with the pharmacodynamic effects observed for clinically validated BTK inhibitors such as ibrutinib and acalabrutinib [1].

CD69/CD86 in vivo PD
Head-to-head
10 mg/kg IP: 74.8% inhibition; 25 mg/kg: 50.3%; 45 mg/kg: 21.5% (CD69/CD86 dual readout)
Reference dataset for in vivo PD model
No direct comparator in same assay platform
BTK In Vivo Pharmacology CD69 CD86 Biomarker Target Engagement

Rat Pharmacokinetics vs BTK Inhibitor Comparators

The pharmacokinetic profile of BTK-IN-18 was characterized in rats following intravenous (IV, 1 mg/kg) and oral (PO, 5 mg/kg) administration . Key parameters include a terminal half-life (T1/2) of 5.3 hours, clearance (CL) of 19 mL/min/kg, volume of distribution at steady-state (Vss) of 1.3 L/kg, and oral bioavailability (F) of 23% . Compared to the covalent inhibitor ibrutinib, which exhibits a rat T1/2 of approximately 4-6 hours and F ≈ 10-23% depending on formulation [1], BTK-IN-18 shows a similar half-life and comparable oral exposure. However, the clearance of BTK-IN-18 (19 mL/min/kg) is slightly higher than that of acalabrutinib (CL ≈ 8-15 mL/min/kg in rat [2]), indicating a modest difference in metabolic stability.

Rat PK profile
Assay context
T1/2 5.3 h, CL 19 mL/min/kg, Vss 1.3 L/kg, F 23%; ibrutinib T1/2 ~1.5–2 h, fenebrutinib CL ~9 mL/min/kg
Supports rodent PK/PD model design
Moderate clearance and oral bioavailability
BTK-IN-18 Pharmacokinetics Rat Oral Bioavailability Half-Life

Btk-IN-18 Application Scenarios


Dual CD69/CD86 PD Assay in Mouse B-Cell Models

Researchers aiming to dissect the kinetics of BTK signaling and target residence time should utilize BTK-IN-18 for its fully reversible binding mode. This allows for washout experiments to measure recovery of downstream phosphorylation events (e.g., PLCγ2, ERK) and to compare cellular on/off rates against covalent inhibitors like ibrutinib .

C481S-Independent BTK Inhibition in Resistant Models

BTK-IN-18 is validated for in vivo target engagement studies in rodent models. Its dose-dependent suppression of CD69 and CD86 provides a quantifiable pharmacodynamic readout for confirming BTK pathway inhibition. This is essential for dose-ranging studies and for linking biochemical potency to in vivo efficacy in autoimmune or oncology models .

Rat PK/PD Modeling for Sustained BTK Inhibition

Given its distinct chemical scaffold (dichlorophenyl piperidine) and reversible mechanism, BTK-IN-18 serves as a valuable comparator in broad kinase selectivity panels (e.g., KINOMEscan, PKIS). Such head-to-head profiling can reveal off-target liabilities unique to covalent warheads or specific scaffolds, informing structure-activity relationship (SAR) efforts [1].

Application
Selection Property
Validation Focus
In vivo CD69/CD86 PD model studies
Standardized dual-biomarker PD reference data
CD69/CD86 dose-response target engagement assessment
C481S-mutant BTK model studies
Non-covalent binding mechanism
Mutant BTK activity retention review
Rodent PK/PD modeling for BTK coverage
Reported moderate-clearance profile
Sustained target coverage evaluation
Fragment-based BTK inhibitor discovery control
Structurally characterized chemical series
Biochemical and in vivo benchmark comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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